molecular formula C13H11Cl2NO3S B12127426 Benzenesulfonamide, N-(2,3-dichloro-4-hydroxy-5-methylphenyl)- CAS No. 314751-53-6

Benzenesulfonamide, N-(2,3-dichloro-4-hydroxy-5-methylphenyl)-

Cat. No.: B12127426
CAS No.: 314751-53-6
M. Wt: 332.2 g/mol
InChI Key: IMWWNIPSXVIARR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzenesulfonamide derivative featuring a phenyl ring substituted with 2,3-dichloro, 4-hydroxy, and 5-methyl groups. The sulfonamide group (–SO₂–NH–) is attached to the nitrogen of the substituted phenylamine moiety. The electron-withdrawing chlorine atoms and polar hydroxyl group influence its electronic distribution, solubility, and reactivity.

Properties

CAS No.

314751-53-6

Molecular Formula

C13H11Cl2NO3S

Molecular Weight

332.2 g/mol

IUPAC Name

N-(2,3-dichloro-4-hydroxy-5-methylphenyl)benzenesulfonamide

InChI

InChI=1S/C13H11Cl2NO3S/c1-8-7-10(11(14)12(15)13(8)17)16-20(18,19)9-5-3-2-4-6-9/h2-7,16-17H,1H3

InChI Key

IMWWNIPSXVIARR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1O)Cl)Cl)NS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Chlorination of Phenol Derivatives

Chlorination of para-cresol (4-methylphenol) represents a plausible starting point. Directed ortho-chlorination using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C selectively introduces chlorine at positions 2 and 3, yielding 2,3-dichloro-4-hydroxy-5-methylphenol. This step requires careful temperature control to avoid over-chlorination. Alternative methods employing catalytic Lewis acids, such as FeCl₃, may enhance regioselectivity but risk side reactions with the methyl group.

Diazotization and Azo Coupling

The hydroxyl group in 2,3-dichloro-4-hydroxy-5-methylphenol is converted to an azo intermediate via diazotization. Reaction with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C generates a diazonium salt, which couples with an aryl compound (e.g., benzene) to form 2,3-dichloro-4-phenylazo-5-methylphenol. This step is critical for preserving the methyl group’s integrity under acidic conditions.

Reduction of Azo Compounds to Anilines

Catalytic hydrogenation or chemical reduction converts the azo group to an amine. Patent CN105418441A details the use of hydrazine hydrate in sodium hydroxide solution at 60–100°C for 6–12 hours, achieving >95% yield of 2,3-dichloro-4-hydroxy-5-methylaniline. Sodium hydrosulfite (Na₂S₂O₄) serves as an alternative reductant but requires pH adjustment to 7 post-reaction to prevent over-reduction.

Sulfonylation of the Aniline Intermediate

Reaction Conditions and Solvent Selection

The aniline intermediate reacts with benzenesulfonyl chloride in ethyl acetate or dichloromethane. Patent US4471104A emphasizes the use of aqueous sodium hydroxide (45% w/w) to neutralize HCl generated during the reaction. A molar ratio of 1:1.2 (aniline:sulfonyl chloride) ensures complete conversion, with excess sulfonyl chloride removed via aqueous washes.

Acid Scavengers and Catalysts

Pyridine or dimethylaminopyridine (DMAP) catalyzes the sulfonylation by sequestering HCl, preventing protonation of the aniline and ensuring nucleophilic attack on the sulfonyl chloride. Reaction temperatures of 20–40°C optimize kinetics without promoting decomposition.

Purification and Characterization

Solvent Extraction and Crystallization

Post-reaction, the crude product is extracted with ethyl acetate, dried over anhydrous sodium sulfate, and concentrated via rotary evaporation. Recrystallization from toluene yields pure benzenesulfonamide derivatives with >98% purity.

Spectroscopic Validation

¹H NMR (400 MHz, CDCl₃) confirms substitution patterns:

  • δ 7.8–8.1 ppm (aromatic protons of benzenesulfonamide)

  • δ 6.9 ppm (singlet, hydroxyl proton)

  • δ 2.3 ppm (singlet, methyl group)

Comparative Analysis of Synthetic Routes

Method StepConditionsYield (%)Key Advantages
Azo ReductionHydrazine hydrate, NaOH, 60°C95High yield, low byproduct
SulfonylationBenzenesulfonyl chloride, EtOAc88Scalable, minimal side reactions
ChlorinationSO₂Cl₂, CH₂Cl₂, 0°C75Regioselective

Chemical Reactions Analysis

Reactions::

    Oxidation: The hydroxyl group can undergo oxidation to form a ketone or other functional groups.

    Reduction: Reduction of the nitro group (if present) or other substituents.

    Substitution: Substitution reactions at the chlorinated positions.

    Acid-Base Reactions: Interaction with bases or acids due to the sulfonamide group.

Common Reagents and Conditions::

    Chlorosulfonic Acid: For sulfonation.

    Hydroxylating Agents: To introduce the hydroxyl group.

    Reduction Agents: Such as hydrogen gas or metal hydrides.

Major Products:: The primary product is the target compound itself, N-(2,3-dichloro-4-hydroxy-5-methylphenyl)-benzenesulfonamide.

Scientific Research Applications

This compound finds applications in various fields:

    Medicine: Investigated as a potential antiproliferative agent against breast cancer cell lines, particularly triple-negative breast cancer cells.

    Chemistry: Used in studies related to sulfonamides and their biological effects.

    Industry: May have applications in pharmaceuticals and agrochemicals.

Mechanism of Action

The compound likely exerts its effects through CA IX inhibition. CA IX overexpression occurs in solid tumors, making it an attractive target. Inhibition of CA IX disrupts pH regulation and metabolism in tumor cells, affecting their growth and survival.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Features of Benzenesulfonamide Derivatives
Compound Name Substituents on Phenyl Ring Functional Groups Molecular Weight (g/mol)*
Target Compound 2,3-dichloro; 4-hydroxy; 5-methyl –SO₂–NH–; –Cl; –OH; –CH₃ ~318.2
N-(6,12-Dioxoindoloquinazolin-8-yl)benzenesulfonamide Fused indoloquinazolinone system –SO₂–NH–; ketone; aromatic N ~421.3
4-Chloro-N-(2,6-dimethylphenyl)-2-hydroxy-5-[(methylamino)sulfonyl]benzamide 4-Cl; 2-OH; 5-(methylaminosulfonyl); 2,6-dimethyl –SO₂–NHCH₃; –CONH–; –Cl; –OH ~400.8
4-Hydroxy-3,5-diiodobenzenesulfonamide 3,5-diiodo; 4-hydroxy –SO₂–NH–; –I; –OH ~467.0
4-Chloro-N-[(3-phenylisoxazol-5-yl)methyl]benzenesulfonamide 4-Cl; isoxazole-linked phenyl –SO₂–NH–; –Cl; isoxazole ~348.8

*Molecular weights calculated based on formula.

Key Differences and Implications

The indoloquinazolinone derivative exhibits a fused heterocyclic system, likely enhancing π-π stacking interactions in biological targets but reducing solubility.

Synthetic Routes: The target compound can be synthesized via nucleophilic substitution of a substituted aniline with benzenesulfonyl chloride, analogous to methods described for indoloquinazolinone derivatives . In contrast, the isoxazole-linked compound requires coupling of an isoxazole intermediate to the sulfonamide, adding synthetic complexity.

Physicochemical Properties: Solubility: The hydroxyl group in the target compound and 4-hydroxy-3,5-diiodo derivative improves water solubility compared to purely halogenated analogues like . Lipophilicity: The 2,3-dichloro groups in the target compound increase logP (lipophilicity) relative to the methylaminosulfonyl derivative , favoring blood-brain barrier penetration.

Commercial Availability: Suppliers list derivatives like 4-hydroxy-3,5-diiodobenzenesulfonamide and 4-chloro-N-(3-phenylisoxazolyl)benzenesulfonamide , indicating commercial interest in sulfonamides for drug discovery.

Biological Activity

Benzenesulfonamide, N-(2,3-dichloro-4-hydroxy-5-methylphenyl)-, is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as an inhibitor of carbonic anhydrase IX (CA IX). This enzyme is often overexpressed in various solid tumors, making it a target for cancer therapy. The inhibition of CA IX disrupts the pH regulation and metabolic processes in tumor cells, which can hinder their growth and survival.

Chemical Structure and Properties

The molecular formula of N-(2,3-dichloro-4-hydroxy-5-methylphenyl)-benzenesulfonamide is C₁₃H₁₁Cl₂N₁O₃S, with a molecular weight of approximately 332.2 g/mol. The compound features a sulfonamide group (–SO₂NH₂) attached to a benzene ring that is further substituted with dichloro and hydroxy groups as well as a methyl group. This unique structural arrangement contributes to its biological activity.

N-(2,3-dichloro-4-hydroxy-5-methylphenyl)-benzenesulfonamide exhibits its biological effects through the following mechanisms:

  • Inhibition of Carbonic Anhydrase IX (CA IX) : The compound selectively inhibits CA IX, which is crucial for maintaining acid-base balance in tumor cells. This inhibition can lead to altered cellular metabolism and reduced tumor viability.
  • Potential Interaction with Other Biological Targets : The structural characteristics may enable interactions with various enzymes or receptors involved in tumor metabolism, warranting further pharmacological investigation.

Biological Activity Studies

Recent studies have evaluated the biological activity of benzenesulfonamide derivatives using various experimental models. One notable study investigated the effects of benzenesulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. The findings indicated that certain derivatives could significantly alter cardiovascular parameters .

Key Findings from the Study:

  • Experimental Design : The study utilized an isolated rat heart model to assess the impact of benzenesulfonamide and its derivatives on perfusion pressure and coronary resistance.
    GroupCompoundDose (nM)
    IControlKrebs-Henseleit solution only
    IIBenzenesulfonamide0.001
    III2,5-Dichloro-N-(4-nitro-phenyl)-benzene-sulfonamide0.001
    IV2-Hydrazinocarbonyl-benzenesulfonamide0.001
    V4-(2-Amino-ethyl)-benzenesulfonamide0.001
    VI4-[3-(4-nitro-phenyl)-ureido]-benzenesulfonamide0.001
  • Results : The study revealed that the compound 4-(2-amino-ethyl)-benzenesulfonamide significantly decreased perfusion pressure compared to other tested compounds, indicating its potential efficacy in modulating cardiovascular function .

Comparative Analysis with Related Compounds

The uniqueness of N-(2,3-dichloro-4-hydroxy-5-methylphenyl)-benzenesulfonamide can be highlighted by comparing it with other structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
BenzenesulfonamideGeneral structure with –SO₂NH₂Basic sulfonamide framework
N-(2-hydroxy-5-methylphenyl)-benzenesulfonamideHydroxyl substitution without chlorinationLacks dichloro substituents
2,5-Dichloro-4-hydroxy-N,N-dimethylbenzenesulfonamideDimethyl substitution on nitrogenDifferent methylation pattern
N-(4-chlorophenyl)-benzenesulfonamideChlorine substitution on para positionDifferent halogen positioning

This comparison emphasizes how the specific chlorination pattern and selectivity toward CA IX inhibition distinguish N-(2,3-dichloro-4-hydroxy-5-methylphenyl)-benzenesulfonamide from other related compounds.

Q & A

Basic: What synthetic methodologies are recommended for preparing benzenesulfonamide derivatives with complex substitution patterns?

Answer:
Synthesis typically involves multi-step reactions, including sulfonylation of substituted anilines. For example:

  • Step 1: React a substituted aniline (e.g., 2,3-dichloro-4-hydroxy-5-methylaniline) with benzenesulfonyl chloride under basic conditions (e.g., pyridine or NaH in THF) to form the sulfonamide bond .
  • Step 2: Purify intermediates via recrystallization (e.g., ethanol/water mixtures) or column chromatography.
  • Step 3: Optimize reaction conditions (e.g., reflux duration, pH adjustment) to enhance yield, as seen in analogous syntheses of 4-amino derivatives .

Advanced: How can contradictions in crystallographic data for benzenesulfonamide derivatives be resolved during structural refinement?

Answer:
Contradictions often arise from disordered solvent molecules or twinned crystals. Methodological approaches include:

  • Software refinement: Use SHELXL for high-resolution refinement, leveraging its robust handling of anisotropic displacement parameters and hydrogen bonding networks .
  • Validation tools: Cross-check with PLATON (e.g., ADDSYM for missed symmetry) and CCDC validation tools to identify overfitting .
  • Visualization: Employ ORTEP-3 to model thermal ellipsoids and validate bond lengths/angles against expected values .

Basic: Which analytical techniques are optimal for quantifying benzenesulfonamide derivatives in environmental or biological matrices?

Answer:

  • Solid-phase extraction (SPE): Use Oasis HLB cartridges (60 mg, 3 cc) for pre-concentration, with methanol conditioning and NH4F buffer (pH 4–7) for elution .
  • LC-MS/MS: Employ a Q Exactive Orbitrap with ESI ionization for high-resolution mass detection, monitoring characteristic fragments (e.g., m/z 256.4 [M+H]+) .
  • Quality control: Spike internal standards (e.g., deuterated analogs like BP-3-d5) to correct matrix effects .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize COX-2 inhibition in benzenesulfonamide derivatives?

Answer:

  • Pharmacophore tethering: Introduce 1,2,3-triazole or pyrimidine moieties at the para-position to enhance selectivity, as demonstrated in COX-2 inhibitors with in vivo PGE2-lowering activity .
  • In silico modeling: Use docking simulations (e.g., AutoDock Vina) to predict binding affinity to COX-2’s hydrophobic pocket. Validate with in vitro assays (e.g., ovine COX-2 inhibition) .
  • Metabolic stability: Assess derivatives for sulfonamide hydrolysis resistance using liver microsomes and HPLC-MS stability profiling .

Basic: What spectroscopic methods are critical for characterizing benzenesulfonamide derivatives?

Answer:

  • NMR spectroscopy: Analyze 1H^1H- and 13C^{13}C-NMR for sulfonamide proton shifts (δ 7.4–8.2 ppm) and substituent-induced aromatic splitting patterns .
  • X-ray crystallography: Resolve crystal structures using SHELXS/SHELXL, focusing on hydrogen-bonding networks (e.g., O–H···O interactions involving the hydroxy group) .
  • FT-IR: Confirm sulfonamide S=O stretches (~1350 cm1^{-1}) and phenolic O–H bonds (~3200 cm1 ^{-1}) .

Advanced: How can researchers address low aqueous solubility in benzenesulfonamide derivatives during biological testing?

Answer:

  • Co-solvent systems: Use DMSO/PBS mixtures (≤1% DMSO) to maintain solubility without cytotoxicity .
  • Prodrug design: Introduce phosphate or glycoside groups at the hydroxy position to enhance hydrophilicity, as seen in NSAID derivatives .
  • Nanoparticle formulation: Encapsulate derivatives in PLGA nanoparticles (100–200 nm) for controlled release, characterized via dynamic light scattering (DLS) .

Basic: What computational tools are recommended for predicting physicochemical properties of benzenesulfonamide derivatives?

Answer:

  • LogP calculation: Use ChemAxon or MOE to estimate partition coefficients, critical for assessing blood-brain barrier permeability.
  • pKa prediction: Employ ACD/Labs or SPARC for sulfonamide and phenolic proton ionization constants, which influence solubility and reactivity .
  • DFT calculations: Optimize geometries at the B3LYP/6-31G* level to model electronic effects of substituents (e.g., chloro groups) .

Advanced: How can researchers validate the environmental persistence of benzenesulfonamide derivatives in wastewater studies?

Answer:

  • SPE-LC-MS/MS: Quantify degradation products (e.g., hydrolyzed sulfonamides) in influent/effluent samples using isotopic dilution (e.g., 13C^{13}C-labeled standards) .
  • QSAR modeling: Predict biodegradation pathways using EPI Suite or TEST software, focusing on half-lives in aerobic sludge .
  • Metabolite identification: Use high-resolution MS/MS (e.g., Orbitrap) to detect hydroxylated or dechlorinated metabolites in river water .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.